molecular formula C23H17F3N2OS B2384838 2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 338957-89-4

2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

Cat. No.: B2384838
CAS No.: 338957-89-4
M. Wt: 426.46
InChI Key: JYYIFWSNYWPZIY-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is characterized by the presence of a trifluoromethyl group and a sulfanylmethyl group attached to phenyl rings. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research.

Preparation Methods

The synthesis of 2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Sulfanylmethyl Group: This can be done through nucleophilic substitution reactions where a thiol group reacts with a suitable electrophile.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique chemical properties.

    Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The sulfanylmethyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one include other quinazolinone derivatives with different substituents. These compounds can be compared based on their chemical properties, biological activity, and potential applications. For example:

    2-[(3-Methylphenyl)sulfanylmethyl]-3-phenylquinazolin-4-one: Lacks the trifluoromethyl group, which may result in different biological activity and chemical reactivity.

    2-[(3-Methylphenyl)sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]quinazolin-4-one: The position of the trifluoromethyl group can influence the compound’s properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2OS/c1-15-6-4-9-18(12-15)30-14-21-27-20-11-3-2-10-19(20)22(29)28(21)17-8-5-7-16(13-17)23(24,25)26/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYIFWSNYWPZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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